Cas no 1806422-18-3 (2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine)

2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine

-

- インチ: 1S/C7H2F6INS/c8-6(9,10)4-1-3(2-5(14)15-4)16-7(11,12)13/h1-2H

- InChIKey: CJDLWCIBKWLRQS-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=CC(C(F)(F)F)=N1)SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 38.2

2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029003052-250mg |

2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine |

1806422-18-3 | 95% | 250mg |

$1,078.00 | 2022-03-31 | |

| Alichem | A029003052-1g |

2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine |

1806422-18-3 | 95% | 1g |

$3,126.60 | 2022-03-31 | |

| Alichem | A029003052-500mg |

2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine |

1806422-18-3 | 95% | 500mg |

$1,752.40 | 2022-03-31 |

2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine 関連文献

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridineに関する追加情報

Introduction to 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine (CAS No. 1806422-18-3)

2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine (CAS No. 1806422-18-3) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

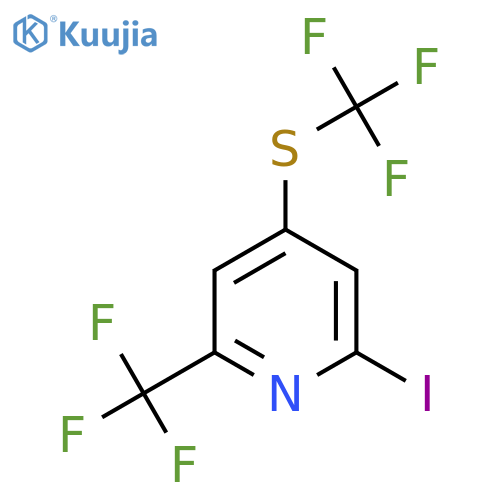

The molecular structure of 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine is composed of a pyridine ring substituted with an iodo group at the 2-position, a trifluoromethyl group at the 6-position, and a trifluoromethylthio group at the 4-position. These functional groups confer specific chemical properties that make this compound particularly interesting for various applications.

In recent years, the presence of halogen atoms, especially iodine, has been recognized for their ability to enhance the reactivity and functionalization of organic molecules. The iodo group in 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine provides a versatile handle for further chemical transformations, such as cross-coupling reactions and nucleophilic substitution reactions. These reactions are crucial in the synthesis of complex molecules and drug candidates.

The trifluoromethyl groups in 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine are known for their strong electron-withdrawing properties, which can significantly influence the electronic properties of the molecule. This feature is particularly useful in modulating the biological activity and pharmacokinetic properties of potential drug candidates. For instance, trifluoromethyl groups can enhance metabolic stability and improve solubility, which are critical factors in drug design.

The trifluoromethylthio group at the 4-position adds another layer of complexity to the molecule. This group has been shown to exhibit unique reactivity and bioactivity profiles. In particular, it can serve as a bioisostere for other sulfur-containing functionalities, such as thiols and sulfides, which are common in many biologically active compounds. The presence of this group can also influence the binding affinity and selectivity of the molecule towards specific biological targets.

In the context of medicinal chemistry, 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine has been explored as a building block for the synthesis of small molecules with potential therapeutic applications. Recent studies have focused on its use in the development of inhibitors for various enzymes and receptors involved in disease pathways. For example, researchers have synthesized derivatives of this compound that show promising activity against kinases, which are key targets in cancer therapy.

Beyond its direct application as a drug candidate, 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine serves as an important intermediate in synthetic routes leading to more complex molecules. Its reactivity and functional group diversity make it a valuable starting material for multistep syntheses, where it can be transformed into a wide range of derivatives with diverse biological activities.

In terms of synthetic methodology, several efficient routes have been developed for the preparation of 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine. These methods typically involve sequential functionalization steps starting from readily available pyridine derivatives. The choice of synthetic strategy depends on factors such as yield, purity, and scalability, which are crucial considerations for both academic research and industrial applications.

The physicochemical properties of 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, including its solubility, stability, and reactivity, have been extensively studied to optimize its use in various chemical processes. These properties are essential for ensuring that the compound can be effectively incorporated into different reaction conditions without compromising its integrity or performance.

In conclusion, 2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine (CAS No. 1806422-18-3) is a multifaceted compound with significant potential in both fundamental research and applied chemistry. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents and a valuable intermediate in synthetic chemistry. As research continues to advance in this area, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in the field.

1806422-18-3 (2-Iodo-6-(trifluoromethyl)-4-(trifluoromethylthio)pyridine) 関連製品

- 1861705-92-1(1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine)

- 110220-54-7((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)

- 95582-17-5((S)-3-Cbz-amino-2-piperidone)

- 1281314-77-9(1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde)

- 1437432-59-1(2-[4-methoxy-3-(4-methoxyphenyl)-6-oxo-pyridazin-1-yl]propanoic acid)

- 1804234-17-0(2-(3-Bromopropanoyl)-3-mercaptomandelic acid)

- 2138545-58-9(9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane)

- 1314677-99-0(2-3-(difluoromethyl)phenyl-2-methylpropanoic acid)

- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)

- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)